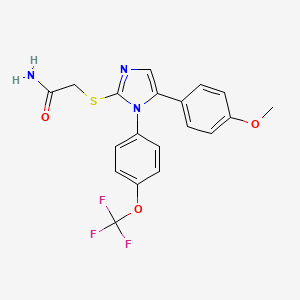

![molecular formula C26H29N3O4S B2781493 Benzyl 2-[3-[3-(cyclohexylamino)-3-oxopropyl]-4-oxoquinazolin-2-yl]sulfanylacetate CAS No. 451463-84-6](/img/structure/B2781493.png)

Benzyl 2-[3-[3-(cyclohexylamino)-3-oxopropyl]-4-oxoquinazolin-2-yl]sulfanylacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including a benzyl group, a quinazolinone group, a sulfanylacetate group, and a cyclohexylamino group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving these functional groups. For example, cyclohexylamine is often used as an intermediate in the synthesis of other organic compounds .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzyl group would provide aromaticity, the quinazolinone group would introduce a heterocyclic ring system, the sulfanylacetate group would add a sulfur atom, and the cyclohexylamino group would introduce a secondary cyclic amine .Chemical Reactions Analysis

Reactions at the benzylic position are very important for synthesis problems . The compound could undergo a variety of reactions depending on the conditions, including nucleophilic substitution, oxidation, and possibly others .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the benzyl group could potentially make the compound aromatic . The cyclohexylamine component is known to be a weak base .Scientific Research Applications

Antimicrobial and Antifungal Properties

The synthesis and evaluation of new quinazoline derivatives, including compounds structurally related to Benzyl 2-[3-[3-(cyclohexylamino)-3-oxopropyl]-4-oxoquinazolin-2-yl]sulfanylacetate, have demonstrated potential antimicrobial and antifungal activities. These compounds have been tested against various bacteria and fungi, showing promising results in inhibiting the growth of these microorganisms. This suggests their potential application in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Antitumor Activity

Research has also focused on the synthesis of quinazoline derivatives with potential antitumor properties. Several studies have synthesized and tested different quinazoline compounds, finding significant anti-monoamine oxidase and antitumor activities. These findings open the door to using these compounds as a basis for developing new cancer treatments, highlighting the versatility of quinazoline derivatives in medicinal chemistry (Markosyan, Gabrielyan, Arsenyan, & Sukasyan, 2015).

Antiviral Activities

Quinazoline derivatives have been evaluated for their antiviral activities against a range of viruses, including influenza and severe acute respiratory syndrome coronavirus. This research demonstrates the potential of these compounds in treating viral infections, offering a promising avenue for developing new antiviral drugs. The ability of these compounds to inhibit viral replication in cell culture highlights their therapeutic potential against various viral diseases (Selvam, Vijayalakshimi, Smee, Gowen, Julander, Day, & Barnard, 2007).

Antituberculosis and Cytotoxicity

The development of 3-heteroarylthioquinoline derivatives and their in vitro antituberculosis and cytotoxicity studies provide another application of quinazoline derivatives. These compounds exhibit potent activity against Mycobacterium tuberculosis, offering a potential pathway for developing new treatments for tuberculosis. Their low cytotoxicity against mammalian cell lines further underscores their potential as safe therapeutic agents (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).

Future Directions

properties

IUPAC Name |

benzyl 2-[3-[3-(cyclohexylamino)-3-oxopropyl]-4-oxoquinazolin-2-yl]sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O4S/c30-23(27-20-11-5-2-6-12-20)15-16-29-25(32)21-13-7-8-14-22(21)28-26(29)34-18-24(31)33-17-19-9-3-1-4-10-19/h1,3-4,7-10,13-14,20H,2,5-6,11-12,15-18H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJJFWYPDODEFPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[5-(3,3-Difluorocyclobutanecarbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2781412.png)

![3-[(2-fluorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2781413.png)

![N-mesityl-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2781415.png)

![{[3-(Ethoxycarbonyl)-4-methyl-5-(methylcarbamoyl)thiophen-2-yl]carbamoyl}methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2781417.png)

![2,4-dichloro-5-[(2-methoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2781419.png)

![N-(4-acetamidophenyl)-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2781424.png)

![2-(prop-2-en-1-yl)-2H,3H,5H,7H,8H-pyrano[4,3-c]pyridazin-3-one](/img/structure/B2781431.png)

![N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-2-fluorobenzamide](/img/structure/B2781433.png)